![molecular formula C17H14N2OS B2871623 (E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylprop-2-enamide CAS No. 325987-59-5](/img/structure/B2871623.png)
(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylprop-2-enamide
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Overview
Description
The compound is a type of organic molecule that contains a cyclopenta[b]thiophene ring, a cyano group, and an amide group. The presence of these functional groups suggests that it could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the conjugation of the double bonds. The presence of the cyclopenta[b]thiophene ring could impart interesting electronic properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-withdrawing cyano group and the electron-donating amide group. The thiophene ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could enable hydrogen bonding, affecting its solubility and melting point .Scientific Research Applications
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . The compound’s conjugated system and the presence of a thiophene ring can be exploited to create materials with desirable electronic properties. These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s ability to conduct electricity while maintaining flexibility makes it an excellent candidate for flexible electronic devices.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The compound’s structure can interact with metal surfaces to form a protective layer, preventing or slowing down corrosion. This application is crucial in extending the life of metal components in various industries, from construction to automotive.
Pharmacological Properties
Thiophene-based molecules, including our compound of interest, exhibit a variety of pharmacological properties . They have been studied for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The compound’s structural analogs could be synthesized to enhance these properties for therapeutic use.
Bioprocessing
In bioprocessing, such compounds are used in cell culture and transfection processes . The compound’s ability to interact with biological systems without causing harm makes it suitable for use in various stages of drug development, including the testing of new pharmaceuticals.
Organic Synthesis
The compound is also significant in organic synthesis . It can serve as a building block for creating a wide array of organic molecules. Its reactivity can be harnessed in condensation reactions, such as the Gewald reaction, to synthesize aminothiophene derivatives, which are valuable in medicinal chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c18-11-14-13-7-4-8-15(13)21-17(14)19-16(20)10-9-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8H2,(H,19,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATZEKGXGUFJRS-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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